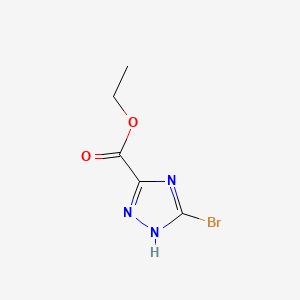

Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c1-2-11-4(10)3-7-5(6)9-8-3/h2H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUFDPUSUXPOAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680912 | |

| Record name | Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774608-89-8 | |

| Record name | Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate: Pathways, Mechanisms, and Protocols

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and agrochemicals.[1] Its unique electronic properties, ability to act as a bioisostere for amide and ester groups, and capacity to engage in hydrogen bonding make it a privileged scaffold in drug design. Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate (CAS 774608-89-8) is a particularly valuable synthetic intermediate.[2][3] The presence of three distinct functional handles—an ester for amide bond formation, a bromine atom for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and a reactive N-H for substitution—renders it an exceptionally versatile building block for constructing complex molecular architectures, including targeted protein degraders and kinase inhibitors.

This guide provides an in-depth examination of the most reliable and field-proven synthetic pathway to this key intermediate. We will dissect the strategic choices behind the methodology, explain the underlying reaction mechanisms, and provide detailed, actionable protocols suitable for a research and development setting.

Retrosynthetic Analysis: A Logic-Driven Approach

A robust synthesis begins with a sound retrosynthetic strategy. The target molecule can be logically disconnected at the Carbon-Bromine bond, pointing to a 5-amino-1,2,4-triazole precursor. This approach is strategically superior to direct bromination of the parent triazole, which is often unselective and requires harsh conditions on an already electron-deficient ring system. The Sandmeyer reaction emerges as the most powerful and controllable method for this transformation.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: From Amino-Triazole to Bromo-Triazole via Sandmeyer Reaction

The most efficient and widely adopted synthesis proceeds in two key stages:

-

Esterification: Conversion of 5-Amino-1H-1,2,4-triazole-3-carboxylic acid to its ethyl ester.

-

Diazotization & Sandmeyer Bromination: Transformation of the 5-amino group into the target 5-bromo group.

Stage 1: Synthesis of Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate

The starting material, 5-Amino-1H-1,2,4-triazole-3-carboxylic acid, is commercially available and serves as a stable, reliable entry point.[4] The initial step is a classic Fischer esterification.

Causality and Experimental Insight: The choice of an acid catalyst is critical. While sulfuric acid is effective, using a saturated solution of HCl gas in absolute ethanol is often preferred in a research setting. This method, known as the Emil Fischer method, provides an anhydrous environment that drives the equilibrium towards the product by preventing the reverse hydrolysis reaction. The reaction is typically performed at reflux to ensure a reasonable reaction rate.

Experimental Protocol: Fischer Esterification

-

Suspend 5-Amino-1H-1,2,4-triazole-3-carboxylic acid (1.0 eq) in absolute ethanol (approx. 0.1 M concentration).

-

Cool the suspension to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride (HCl) gas through the suspension until saturation, or add acetyl chloride (1.5 eq) dropwise to generate HCl in situ.

-

Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).

-

Maintain reflux for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralize the resulting residue carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate, which can often be used in the next step without further purification.

| Parameter | Value | Rationale |

| Solvent | Absolute Ethanol | Acts as both solvent and reagent. |

| Catalyst | HCl (gas or in situ) | Provides the necessary acidic environment. |

| Temperature | Reflux (~78 °C) | To accelerate the reaction to completion. |

| Reaction Time | 12-24 hours | Typical duration for complete conversion. |

| Typical Yield | 70-90% | Dependent on the purity of starting material. |

Stage 2: Sandmeyer Reaction for Bromination

This stage is the cornerstone of the synthesis. The Sandmeyer reaction provides a mild and high-yielding method to replace an amino group on a heterocyclic ring with a bromine atom via a diazonium salt intermediate.[5][6]

Mechanism and Scientific Rationale:

The reaction proceeds in two distinct mechanistic phases:

-

Diazotization: The primary amino group of the triazole attacks the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (HBr in this case).[7][8] This occurs at low temperatures (0-5 °C) because the resulting diazonium salt is thermally unstable and can decompose prematurely if allowed to warm.[7]

-

Copper-Catalyzed Substitution: The diazonium salt then undergoes a single-electron transfer (SET) from the copper(I) bromide catalyst to form a triazolyl radical and nitrogen gas. The radical abstracts a bromine atom from the now copper(II) bromide species, yielding the final product and regenerating the Cu(I) catalyst.

Caption: The two-phase mechanism of the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Bromination

-

Dissolve Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%, approx. 3-4 eq).

-

Cool the solution to 0-5 °C in an ice-salt bath. Stir vigorously.

-

In a separate flask, prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the triazole solution, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential to dissipate heat and ensure proper mixing.

-

After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

In a separate reaction vessel, dissolve copper(I) bromide (CuBr, 1.2 eq) in additional HBr (48%).

-

Slowly add the cold diazonium salt solution to the CuBr solution. This step should be performed with caution as significant nitrogen gas evolution will occur.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

-

Extract the mixture with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

| Parameter | Value | Rationale |

| Reagents | NaNO₂, HBr, CuBr | Standard for Sandmeyer bromination. |

| Temperature | 0-5 °C | Critical for the stability of the diazonium salt.[7] |

| Catalyst Load | 1.2 eq CuBr | Ensures efficient conversion of the intermediate. |

| Reaction Time | 2-4 hours | Typically sufficient for complete reaction. |

| Typical Yield | 65-85% | Good to excellent yields are common for this reaction. |

Overall Synthesis Workflow

Caption: The complete two-step synthesis pathway.

Conclusion

The synthesis of this compound is most reliably achieved through a two-stage process commencing with the Fischer esterification of 5-Amino-1H-1,2,4-triazole-3-carboxylic acid, followed by a Sandmeyer reaction. This pathway is robust, scalable, and utilizes well-understood, high-yielding reactions. The critical parameter for success is the stringent temperature control during the diazotization step to ensure the stability of the diazonium intermediate. This approach provides consistent access to a highly valuable and versatile building block for advanced drug discovery programs.

References

- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. Page loading... [guidechem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 5-Amino-1H-1,2,4-triazol-4-ium-3-carboxylate hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 8. byjus.com [byjus.com]

Synthesis of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate from diethyl oxalate

An In-depth Technical Guide to the Synthesis of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate from Diethyl Oxalate

Executive Summary

This technical guide provides a comprehensive, mechanistically-driven walkthrough for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The described synthetic pathway is a robust two-stage process commencing from the readily available starting material, diethyl oxalate. Stage one involves the base-catalyzed condensation and subsequent cyclization of diethyl oxalate with aminoguanidine to form the key intermediate, Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate. Stage two achieves the target molecule via a Sandmeyer-type reaction, wherein the 5-amino group is converted to a diazonium salt and subsequently displaced by a bromide ion using a copper(I) bromide catalyst. This document elucidates the causal-based experimental choices, provides detailed step-by-step protocols, and offers insights grounded in established reaction mechanisms to ensure reproducibility and safety.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in modern pharmacology and agrochemistry.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have led to its incorporation into a wide array of successful therapeutic agents, including antifungal (e.g., Fluconazole) and antiviral drugs.[2][3] Functionalized triazoles, such as the title compound, serve as versatile intermediates, enabling the construction of more complex molecular architectures through further chemical modification. The presence of both an ester and a bromine atom provides two distinct handles for diversification, making this compound a highly sought-after precursor for library synthesis in drug discovery programs.

This guide presents a reliable and scalable synthesis from inexpensive commodity chemicals, designed for researchers in both academic and industrial settings.

Overall Synthetic Strategy

The transformation of diethyl oxalate into the target compound is efficiently achieved in two distinct synthetic operations. The strategy hinges on first constructing the heterocyclic core and then performing a functional group interconversion to install the bromo substituent.

Caption: Overall two-stage synthetic workflow.

Stage 1: Synthesis of Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate

Principle and Causality

This stage involves the reaction of a C4-dicarbonyl electrophile (diethyl oxalate) with a nucleophile containing a hydrazine-like moiety (aminoguanidine).[4] The reaction proceeds via an initial nucleophilic acyl substitution, where one of the amino groups of aminoguanidine attacks an ester carbonyl of diethyl oxalate. This is followed by an intramolecular cyclization, driven by the attack of the terminal amino group of the guanidine moiety onto the second ester carbonyl, ultimately forming the stable, aromatic 1,2,4-triazole ring after elimination of two molecules of ethanol.[5] The use of a base, such as sodium ethoxide, is critical to deprotonate the aminoguanidine hydrochloride salt, generating the free aminoguanidine nucleophile required for the initial attack.

Caption: Mechanistic pathway for triazole formation.

Experimental Protocol

Protocol 1: Synthesis of Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere.

-

Addition of Aminoguanidine: To the cooled sodium ethoxide solution, add aminoguanidine hydrochloride (1.0 eq) portion-wise. Stir the resulting suspension for 30 minutes at room temperature.

-

Addition of Diethyl Oxalate: Add diethyl oxalate (1.0 eq) dropwise to the suspension via an addition funnel over 20-30 minutes. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and neutralize carefully with glacial acetic acid.

-

Isolation: Reduce the solvent volume under reduced pressure. The resulting precipitate is collected by filtration, washed with cold water and a small amount of cold ethanol, and then dried under vacuum to yield the product as a solid.

Data Summary

| Parameter | Value |

| Reagents | Diethyl Oxalate, Aminoguanidine HCl, Sodium |

| Solvent | Anhydrous Ethanol |

| Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4 - 6 hours |

| Typical Yield | 75 - 85% |

| Appearance | White to off-white solid |

Stage 2: Bromination via Sandmeyer Reaction

Principle and Causality

The Sandmeyer reaction is a cornerstone transformation for converting aromatic primary amines into aryl halides.[6] It is a two-part process:

-

Diazotization: The primary amino group of the triazole intermediate is treated with nitrous acid (HNO₂) at low temperatures (0-5 °C). The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, in this case, hydrobromic acid (HBr).[7][] This converts the amine into a diazonium salt (-N₂⁺), which is an excellent leaving group (N₂ gas). Maintaining low temperatures is critical as diazonium salts are thermally unstable and can be explosive.[]

-

Copper-Catalyzed Substitution: The diazonium salt is then treated with a copper(I) salt, copper(I) bromide (CuBr). The reaction proceeds via a single-electron transfer (SET) mechanism from Cu(I) to the diazonium salt, generating an aryl radical and nitrogen gas.[9] This aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the Cu(I) catalyst. This radical-nucleophilic aromatic substitution pathway is a powerful method for installing functionalities that are not accessible through direct electrophilic substitution.[9][10]

Caption: Key steps in the Sandmeyer reaction pathway.

Experimental Protocol

Protocol 2: Synthesis of this compound

-

Diazotization: Suspend Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (48%, ~3.0 eq) in a beaker cooled in an ice-salt bath to 0-5 °C. Stir vigorously to maintain a fine suspension.

-

Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is often indicated by a slight color change and the dissolution of the solid. Stir for an additional 30 minutes at 0-5 °C.

-

Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.2 eq) in aqueous HBr. Cool this solution to 0 °C.

-

Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from step 2 to the cold CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Gentle heating (e.g., 50-60 °C) may be applied to ensure complete decomposition of the diazonium salt.

-

Isolation and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Summary

| Parameter | Value |

| Reagents | Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate, NaNO₂, HBr, CuBr |

| Solvent | Water |

| Temperature | 0 - 5 °C (Diazotization), RT to 60 °C (Substitution) |

| Reaction Time | 2 - 3 hours |

| Typical Yield | 60 - 75% |

| Appearance | Pale-yellow to yellow-brown solid or liquid |

| CAS Number | 774608-89-8[11] |

| Molecular Formula | C₅H₆BrN₃O₂[12] |

Safety and Handling Precautions

-

Aminoguanidine: Can be harmful if swallowed or in contact with skin. Handle with appropriate personal protective equipment (PPE).

-

Sodium Nitrite: Strong oxidizer. Toxic if swallowed. Keep away from combustible materials.

-

Hydrobromic Acid: Highly corrosive. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood with acid-resistant gloves and eye protection.

-

Diazonium Salts: Intermediate diazonium salts are thermally unstable and potentially explosive, especially when isolated in a dry state. Never isolate the diazonium salt. Always keep it in a cold solution and use it immediately after preparation.

-

Copper(I) Bromide: Harmful if swallowed and causes skin and eye irritation.

Conclusion

The synthesis of this compound from diethyl oxalate is a reliable and well-documented two-stage process. The initial construction of the 5-amino-triazole core via condensation and cyclization provides a key intermediate that is readily converted to the target bromo-derivative using the classic Sandmeyer reaction. By understanding the underlying mechanisms—from nucleophilic substitution to radical-mediated substitution—and adhering to the carefully controlled reaction conditions, particularly the low temperatures required for the diazotization step, researchers can safely and efficiently produce this valuable synthetic building block for application in drug discovery and materials science.

References

- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Pimagedine - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diazotisation [organic-chemistry.org]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. Page loading... [guidechem.com]

- 12. PubChemLite - this compound (C5H6BrN3O2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Spectroscopic Profile of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of more complex bioactive molecules. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound. Due to the limited availability of experimentally derived spectra in public databases, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to present a detailed interpretation of its expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. Each section includes a summary of predicted data, a discussion of the underlying chemical principles, and standardized experimental protocols for data acquisition.

Introduction: The Significance of this compound

The 1,2,4-triazole nucleus is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities. The introduction of a bromine atom and an ethyl carboxylate group at positions 5 and 3, respectively, of the triazole ring in this compound, offers unique opportunities for synthetic diversification. The bromine atom can act as a handle for cross-coupling reactions, while the ester functionality provides a site for amidation or other modifications. Accurate spectroscopic characterization is the cornerstone of ensuring the purity, identity, and structural integrity of this key synthetic intermediate.

Molecular Structure and Key Features

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data.

Figure 1: 2D structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the chemical environment of protons within a molecule. For this compound, we can predict the following signals:

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~14.0 - 15.0 | Broad Singlet | 1H | N-H |

| ~4.4 - 4.5 | Quartet | 2H | -OCH₂CH₃ |

| ~1.3 - 1.4 | Triplet | 3H | -OCH₂CH₃ |

Interpretation of the Predicted ¹H NMR Spectrum

-

N-H Proton: The proton attached to the nitrogen of the triazole ring is expected to be significantly deshielded due to the aromatic nature of the ring and the presence of adjacent electronegative nitrogen atoms. This results in a predicted chemical shift in the downfield region, typically between 14.0 and 15.0 ppm. The signal is often broad due to quadrupole broadening and potential chemical exchange with residual water in the solvent.

-

Ethyl Ester Protons: The ethyl group of the carboxylate moiety gives rise to a characteristic quartet and triplet pattern. The methylene protons (-OCH₂CH₃) are adjacent to an oxygen atom, which deshields them, leading to a predicted chemical shift of around 4.4 - 4.5 ppm. These protons are split by the three neighboring methyl protons, resulting in a quartet. The terminal methyl protons (-OCH₂CH₃) are further from the electronegative oxygen and are therefore more shielded, with a predicted chemical shift of approximately 1.3 - 1.4 ppm. They are split by the two methylene protons into a triplet.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, and DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

-

Instrument Setup: The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.

-

Data Acquisition:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-16 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is typically adequate.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~158 - 162 | C=O (Ester) |

| ~155 - 159 | C3-Triazole |

| ~140 - 145 | C5-Triazole (C-Br) |

| ~62 - 64 | -OCH₂CH₃ |

| ~14 - 15 | -OCH₂CH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is highly deshielded and is expected to appear at the downfield end of the spectrum, typically in the range of 158-162 ppm.[1][2]

-

Triazole Ring Carbons: The two carbon atoms of the triazole ring will have distinct chemical shifts. The carbon at position 3 (C3), attached to the ethyl carboxylate group, is predicted to be in the range of 155-159 ppm. The carbon at position 5 (C5), bearing the bromine atom, is also expected to be in a similar downfield region, around 140-145 ppm, due to the influence of the electronegative bromine and adjacent nitrogen atoms.

-

Ethyl Ester Carbons: The methylene carbon (-OCH₂CH₃) of the ethyl group, being attached to an oxygen atom, will be deshielded and is predicted to appear around 62-64 ppm. The terminal methyl carbon (-OCH₂CH₃) is the most shielded carbon in the molecule, with a predicted chemical shift in the upfield region of 14-15 ppm.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: A spectrometer with a field strength of 75 MHz or higher is recommended.

-

Data Acquisition:

-

A standard proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom.

-

A wider spectral width (e.g., 0-200 ppm) is necessary.

-

A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required to obtain a good signal-to-noise ratio, especially for quaternary carbons.

-

-

Data Processing: Similar processing steps as for ¹H NMR are applied. The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100 - 3200 | Medium, Broad | N-H Stretch | 1,2,4-Triazole |

| ~2900 - 3000 | Medium | C-H Stretch | Ethyl group |

| ~1720 - 1740 | Strong | C=O Stretch | Ester |

| ~1500 - 1600 | Medium | C=N & C=C Stretch | 1,2,4-Triazole ring |

| ~1200 - 1300 | Strong | C-O Stretch | Ester |

| ~550 - 650 | Medium | C-Br Stretch | Bromo-alkane |

Interpretation of the Predicted IR Spectrum

-

N-H Stretch: A broad absorption band in the region of 3100-3200 cm⁻¹ is characteristic of the N-H stretching vibration of the triazole ring, with the broadening due to hydrogen bonding.[3]

-

C-H Stretch: Absorptions corresponding to the C-H stretching vibrations of the ethyl group are expected in the 2900-3000 cm⁻¹ region.

-

C=O Stretch: A strong, sharp absorption band between 1720 and 1740 cm⁻¹ is a clear indicator of the carbonyl (C=O) group of the ethyl ester.[4][5]

-

Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the aromatic triazole ring are expected to appear in the 1500-1600 cm⁻¹ region.[3]

-

C-O Stretch: The C-O single bond stretching of the ester group will likely produce a strong absorption band in the 1200-1300 cm⁻¹ range.

-

C-Br Stretch: The carbon-bromine bond stretching vibration is expected to be observed in the fingerprint region, typically between 550 and 650 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr pellet): Mix a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrument Setup: An FTIR (Fourier Transform Infrared) spectrometer is used for data acquisition.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity | Comments |

| 220/222 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). |

| 175/177 | [M - C₂H₅O]⁺ | Loss of the ethoxy radical from the ester. |

| 147/149 | [M - C₂H₅O - CO]⁺ | Subsequent loss of carbon monoxide. |

| 79/81 | [Br]⁺ | Bromine cation. |

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion Peak: The most crucial piece of information is the molecular ion peak ([M]⁺). Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (at m/z 220 and 222).[6][7][8] This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.

-

Fragmentation Pattern: Upon electron ionization, the molecule will fragment in a predictable manner. A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (-OC₂H₅), which would result in a fragment ion at m/z 175/177. Further fragmentation could involve the loss of a neutral carbon monoxide (CO) molecule, leading to a fragment at m/z 147/149. The presence of bromine cations at m/z 79 and 81 is also a possibility.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Ionization: Electron Ionization (EI) is a common technique for generating ions of small organic molecules. Electrospray Ionization (ESI) is another option, particularly for LC-MS, which would typically show the protonated molecule [M+H]⁺ at m/z 221/223.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their m/z ratio.

-

Data Acquisition and Analysis: The mass spectrum is recorded, showing the relative abundance of each ion. The data is then analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Synthesis and Reaction Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A plausible synthetic route is outlined below.[9]

References

- 1. compoundchem.com [compoundchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. youtube.com [youtube.com]

- 7. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. youtube.com [youtube.com]

- 9. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate chemical properties and structure

An In-Depth Technical Guide to Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate: Properties, Structure, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 774608-89-8) is a heterocyclic building block of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its structure, which combines the pharmacologically privileged 1,2,4-triazole core with two distinct and versatile reactive sites—a displaceable bromine atom and a modifiable ethyl ester—renders it an exceptionally valuable starting material for the synthesis of diverse molecular entities.

The 1,2,4-triazole ring is a well-established pharmacophore found in numerous approved drugs, leveraging its ability to engage in crucial hydrogen bonding and dipole interactions with biological targets.[1] This scaffold is integral to a wide array of therapeutics, including the antifungal agents fluconazole and voriconazole, and the anticancer drugs letrozole and anastrozole.[2][3][4] Consequently, this compound serves as a strategic precursor for developing novel compounds with potential antimicrobial, antifungal, and anticancer properties.[1] This guide provides a comprehensive overview of its chemical structure, properties, spectroscopic profile, synthesis, and key applications in drug discovery.

Chemical Structure and Physicochemical Properties

Structural Analysis

The molecule is defined by three key structural components:

-

The 1,2,4-Triazole Core : A five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. This ring system is planar and its aromaticity confers significant stability. The presence of multiple nitrogen atoms makes it an excellent hydrogen bond acceptor and donor, which is critical for molecular recognition at biological receptor sites.[1] The compound exists as the 1H-tautomer, which is generally the most stable form.[4]

-

C5-Bromo Substituent : A bromine atom is attached to carbon-5 of the triazole ring. This halogen serves as an excellent leaving group in nucleophilic aromatic substitution (SNAAr) reactions, making it the primary site for introducing structural diversity.

-

C3-Ethyl Carboxylate Group : An ester functional group at carbon-3. This group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides and other esters, allowing for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Diagram: Chemical Structure of this compound

Caption: Structure with IUPAC numbering of the 1H-1,2,4-triazole ring.

Physicochemical Data

The key physical and chemical properties are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 774608-89-8 | [1][5][6][7] |

| Molecular Formula | C₅H₆BrN₃O₂ | [1][5][6] |

| Molecular Weight | 220.02 g/mol | [1][6][7] |

| IUPAC Name | This compound | [1] |

| Appearance | Pale-yellow to yellow-brown solid or liquid | [5] |

| Density | ~1.8 g/cm³ | [1] |

| Boiling Point | ~354 °C at 760 mmHg | [1] |

| Purity | ≥98% | [5][6] |

| SMILES | CCOC(=O)C1=NNC(=N1)Br | [1][7] |

| Storage | Store at 2-8°C under an inert atmosphere | [5] |

Spectroscopic Profile

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The expected data provides a self-validating system for compound identity.

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~1.4 (t, 3H, -CH₃), ~4.4 (q, 2H, -OCH₂-), ~14-15 (br s, 1H, -NH). The broad, downfield signal for the N-H proton is characteristic of triazoles and is crucial for confirming the tautomeric form. |

| ¹³C NMR | δ (ppm): ~14 (-CH₃), ~62 (-OCH₂-), ~145 (C5-Br), ~158 (C3), ~160 (C=O). |

| Mass Spec (EI) | m/z: Molecular ion peaks at 219 and 221 in an approximate 1:1 ratio, which is the characteristic isotopic signature for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[1] |

| Mass Spec (ESI+) | m/z: [M+H]⁺ at ~219.97, [M+Na]⁺ at ~241.95.[1] |

| FT-IR | ν (cm⁻¹): ~3100-3300 (N-H stretch), ~1730 (C=O ester stretch), ~1550 (C=N stretch).[1] |

Synthesis and Reactivity

Representative Synthetic Pathway

The synthesis of this compound can be achieved via several routes. A common and efficient method involves the bromination of a pre-formed triazole ester. This approach is often preferred for its high yield and selectivity.

Diagram: Synthetic Workflow

Caption: A typical workflow for the synthesis via bromination.

Experimental Protocol: Synthesis via Bromination

This protocol describes a self-validating procedure where reaction progress can be monitored by Thin Layer Chromatography (TLC), and product identity is confirmed by the spectroscopic methods detailed above.

-

Reaction Setup : To a solution of ethyl 1H-1,2,4-triazole-3-carboxylate (1.0 eq.) in anhydrous acetonitrile (10 mL/g), add N-bromosuccinimide (NBS, 1.1 eq.) portion-wise at 0°C under a nitrogen atmosphere.

-

Causality: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants well. NBS is chosen as the bromine source because it is a solid that is easier and safer to handle than liquid bromine and often gives cleaner reactions with fewer byproducts. The reaction is started at 0°C to control the initial exotherm.

-

-

Execution : Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis (e.g., using 1:1 ethyl acetate:hexane) shows complete consumption of the starting material.

-

Workup & Isolation : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

-

Trustworthiness: This multi-step workup and purification process ensures the removal of inorganic salts, unreacted reagents, and byproducts, leading to a final product of high purity, which can be verified spectroscopically.

-

Key Chemical Transformations

The synthetic value of this compound lies in its capacity for diversification through two primary reaction pathways.

-

Nucleophilic Aromatic Substitution (SNAAr) at C5 : The C5-bromo group is readily displaced by a wide range of nucleophiles. This reaction is the cornerstone of its use as a building block.

-

Mechanism : This reaction proceeds via a Meisenheimer complex, where the electron-withdrawing nature of the triazole ring and the ester group stabilize the negatively charged intermediate, facilitating the substitution.

-

Applications : Reacting it with amines, thiols, or alcohols allows for the rapid generation of libraries of C5-substituted triazoles, which is a common strategy in high-throughput screening for drug candidates.[8]

-

-

Modification of the C3-Ester : The ethyl ester provides a secondary handle for chemical modification.

-

Hydrolysis : Under basic conditions (e.g., LiOH, NaOH) or acidic conditions, the ester is hydrolyzed to 5-bromo-1H-1,2,4-triazole-3-carboxylic acid.[1]

-

Amidation : The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to form a diverse set of amides. This is particularly useful for improving pharmacokinetic properties or introducing new points of interaction with a biological target.

-

Applications in Medicinal Chemistry and Drug Discovery

This compound is more than an intermediate; it is a strategic platform for drug design.

-

Scaffold for Bioactive Agents : Its derivatives are actively investigated for a range of therapeutic applications. Preliminary studies suggest potential antimicrobial, antifungal, and anticancer activities for compounds derived from this scaffold.[1] The 1,2,4-triazole core itself is known to be a potent inhibitor of enzymes like aromatase, making it a key feature in anticancer drug design.[3]

-

Protein Degrader Building Block : The compound is classified as a building block for protein degraders.[6] This suggests its utility in constructing Proteolysis-Targeting Chimeras (PROTACs). In this context, the triazole core could be linked to a ligand for a target protein (via substitution at C5) and a ligand for an E3 ubiquitin ligase (via the C3-carboxamide linkage), creating a molecule that induces targeted protein degradation.

-

Fragment-Based Drug Discovery (FBDD) : The molecule itself can be considered a high-value fragment. Its two points of modification allow for fragment "growing" or "linking" strategies to develop potent and selective inhibitors against various biological targets.

Safety and Handling

As a laboratory chemical, proper safety precautions are mandatory.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Handling : Should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage : Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation.[5]

Conclusion

This compound is a highly functionalized and versatile heterocyclic compound. Its stable aromatic core, combined with orthogonally reactive bromo and ester functionalities, establishes it as a powerful building block for the synthesis of complex molecules. For researchers in drug discovery and medicinal chemistry, it represents a validated and strategic starting point for generating novel compound libraries aimed at a multitude of biological targets, from infectious diseases to oncology. Its robust chemistry and proven utility ensure its continued importance in the pursuit of new therapeutic agents.

References

- 1. Buy this compound | 774608-89-8 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 774608-89-8 [sigmaaldrich.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Page loading... [guidechem.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate (CAS Number: 774608-89-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate (CAS No. 774608-89-8) is a key heterocyclic building block of significant interest to the medicinal chemistry and drug development community. Its trifunctional nature, featuring a reactive bromide, an ester, and a pharmaceutically important 1,2,4-triazole core, positions it as a versatile starting material for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthetic utility, and associated hazards, offering a technical resource for scientists engaged in the design and synthesis of novel therapeutic agents. While preliminary studies suggest the 1,2,4-triazole class of compounds possesses a wide array of biological activities, including antimicrobial and anticancer effects, the primary value of this specific molecule lies in its role as a foundational scaffold for more elaborate drug candidates.[1]

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous marketed drugs with a wide spectrum of therapeutic applications.[2] Its prevalence is attributed to its unique physicochemical properties: the triazole ring is metabolically stable, capable of participating in hydrogen bonding and dipole interactions, and can serve as a bioisosteric replacement for other functional groups.[1] This has led to its incorporation into antifungal agents (e.g., Fluconazole), antiviral medications (e.g., Ribavirin), and anticancer therapies (e.g., Letrozole).[2] this compound serves as a readily available starting material for accessing novel derivatives of this important heterocyclic system.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 774608-89-8 | [3] |

| Molecular Formula | C₅H₆BrN₃O₂ | [3] |

| Molecular Weight | 220.02 g/mol | [3] |

| Appearance | Pale-yellow to yellow-brown solid or liquid | |

| Boiling Point | ~354 °C at 760 mmHg | [1] |

| Density | ~1.8 g/cm³ | [1] |

| Purity | Typically ≥98% | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C |

Synthetic Utility and Key Reactions

The synthetic versatility of this compound stems from its three distinct functional groups, which can be manipulated selectively.

Reactions at the Bromine Atom: Cross-Coupling and Nucleophilic Substitution

The bromine atom at the 5-position of the triazole ring is the most versatile handle for introducing molecular diversity. It is amenable to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

-

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. The bromo-triazole can be coupled with a wide range of boronic acids or esters to introduce aryl, heteroaryl, or alkyl substituents. This is a common strategy for building complexity in drug discovery programs.

-

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as the Stille, Heck, and Sonogashira couplings, can also be employed to further functionalize the triazole core.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the triazole ring facilitates the displacement of the bromide by various nucleophiles, such as amines, thiols, and alkoxides. This allows for the direct introduction of heteroatom-containing side chains.

Caption: Key synthetic transformations of this compound.

Reactions of the Ethyl Ester

The ethyl ester at the 3-position provides another point for modification.

-

Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.[1] This acid can then be used in a variety of subsequent reactions.

-

Amidation: The carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents to form amides. This is a frequently used transformation in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

N-Alkylation/Arylation of the Triazole Ring

The triazole ring contains two nitrogen atoms that can potentially be alkylated or arylated, leading to different regioisomers. The reaction conditions can often be tuned to favor substitution at a particular nitrogen atom.

Potential Biological Applications of Derivatives

While this compound is not itself a therapeutic agent, its derivatives are of significant interest. The 1,2,4-triazole scaffold is a cornerstone in the development of drugs for a multitude of diseases.[2]

-

Antifungal and Antimicrobial Agents: The triazole core is famously present in many antifungal drugs. By elaborating the structure of this building block, novel antifungal and antimicrobial agents can be pursued.[1]

-

Anticancer Therapeutics: Many anticancer drugs incorporate the 1,2,4-triazole moiety.[2] This building block provides a starting point for the synthesis of compounds that could target various cancer-related pathways.[1]

-

Other Therapeutic Areas: The versatility of the 1,2,4-triazole scaffold has led to its exploration in a wide range of other therapeutic areas, including anti-inflammatory, antiviral, and CNS-active agents.

Hazards and Safe Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.

GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

The corresponding signal word is Warning .

Recommended Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

-

Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term storage, it is recommended to keep it under an inert atmosphere at 2-8°C.

First Aid Measures

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, biologically active molecules. Its trifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for drug discovery and development programs. A thorough understanding of its properties, reactivity, and associated hazards is crucial for its safe and effective use in the laboratory. The continued exploration of derivatives of this compound holds promise for the development of new therapeutics across a range of disease areas.

References

Foreword: The Strategic Imperative for Novel Bioactive Scaffolds

An In-Depth Technical Guide to the Potential Biological Activity of Brominated Triazole Esters

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer both therapeutic potency and synthetic versatility is paramount. Among the privileged heterocyclic structures, the triazole nucleus stands out for its remarkable chemical stability, favorable pharmacokinetic properties, and its capacity to engage in a multitude of non-covalent interactions with biological targets.[1] This guide delves into a specific, strategically modified subclass: brominated triazole esters . The introduction of a bromine atom—a heavy halogen—can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity through halogen bonding. Concurrently, the ester moiety serves as a versatile handle for prodrug strategies, solubility enhancement, and fine-tuning of physicochemical properties. This document provides a comprehensive exploration of the synthesis, multifaceted biological activities, and key structure-activity relationships of these compounds, offering a technical resource for researchers poised at the forefront of medicinal chemistry and drug development.

Rationale and Synthetic Strategy: Building the Bioactive Core

The decision to synthesize brominated triazole esters is rooted in established medicinal chemistry principles. The triazole ring acts as a bioisostere for amide or ester groups, offering improved resistance to metabolic degradation.[2] Bromination is a proven strategy to enhance potency, as the bromo-substituent can increase binding affinity and alter electronic properties. The ester group provides a tunable element to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

A generalized synthetic pathway often commences with the construction of the core triazole ring, which can be achieved through various established methods. Subsequent functionalization, including bromination and esterification, yields the final target compounds. A common and efficient approach involves the Suzuki-Miyaura coupling to introduce aryl diversity after the core scaffold is assembled.[3]

General Synthetic Workflow

The synthesis is typically a multi-step process designed for modularity, allowing for the generation of a diverse chemical library for screening.

Caption: Generalized synthetic workflow for brominated triazole esters.[3]

The Broad Spectrum of Biological Activity

Brominated triazole esters have demonstrated promising activity across a range of therapeutic areas, underscoring the versatility of this chemical scaffold.

Antifungal Activity: Targeting Ergosterol Biosynthesis

The most well-documented activity of triazole derivatives is their potent antifungal effect.[4][5] The primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a critical cytochrome P450-dependent enzyme in the fungal ergosterol biosynthesis pathway.[1][6] Ergosterol is an indispensable component of the fungal cell membrane; its depletion compromises membrane integrity, leading to cell growth inhibition and death. The nitrogen atom (N4) of the triazole ring coordinates with the heme iron atom in the active site of CYP51, effectively blocking its function.[1]

Caption: Mechanism of action of antifungal triazoles via CYP51 inhibition.[1][6]

The inclusion of bromine often enhances this activity. Studies have shown that brominated derivatives can exhibit potent, broad-spectrum antifungal effects, in some cases superior to the standard drug fluconazole, particularly against resistant strains.[7][8][9]

Table 1: In Vitro Antifungal Activity of Representative Triazole Derivatives

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Phenyl-propionamide Triazoles | Candida albicans SC5314 | 0.125 - 0.5 | [9] |

| Phenyl-propionamide Triazoles | Cryptococcus neoformans 22-21 | ≤0.125 - 1.0 | [9] |

| Phenylethynyl Pyrazole Triazoles | Candida albicans | 0.0625 | [10] |

| Phenylethynyl Pyrazole Triazoles | Cryptococcus neoformans | 0.0625 | [10] |

| Benzotriazinone Triazoles | Aspergillus fumigatus | 0.25 | [8] |

| Fluconazole (Reference) | Candida albicans | 0.5 | |

Note: Lower MIC (Minimum Inhibitory Concentration) values indicate higher potency.

Anticancer Activity: Inducing Cell Death

The 1,2,4-triazole scaffold is a key component in several commercially available anticancer drugs, such as letrozole and anastrozole.[11] Brominated triazole derivatives have shown significant cytotoxic activities against various human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers.[11][12][13] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[12][14]

For instance, 5-bromofuran-derived triazoles demonstrated potent inhibitory profiles against the MCF-7 breast cancer cell line.[11] Similarly, 1,2,3-triazole-containing chalcone derivatives showed that the presence of a bromo group was essential for activity against A549 lung cancer cells.[12]

Table 2: In Vitro Anticancer Activity of Representative Brominated Triazoles

| Compound Class | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| 5-Bromofuran-derived Triazole (12b) | MCF-7 (Breast) | 3.54 ± 0.265 | [11] |

| Benzo[d][12][15]dioxole Triazole (6a) | MCF-7 (Breast) | 7.989 ± 1.65 | [11] |

| 1,2,3-Triazole Chalcone (7a) | A549 (Lung) | 8.67 (µM) | [12] |

| Doxorubicin (Reference) | MCF-7 (Breast) | 0.5785 ± 0.0095 |[11] |

Note: IC₅₀ is the half-maximal inhibitory concentration. Lower values indicate greater cytotoxicity.

Antibacterial and Antiviral Potential

The versatility of the brominated triazole scaffold extends to antibacterial and antiviral applications. Studies have reported activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[16][17] The presence of chloro and bromo groups on associated ring systems has been shown to result in broad-spectrum antibacterial activity, sometimes comparable to the standard drug ciprofloxacin.[16]

In the antiviral domain, triazole derivatives have been investigated for activity against a wide range of viruses, including HIV, influenza, hepatitis B and C, and herpes viruses.[18][19] The triazole ring can act as a bioisostere of moieties found in natural nucleosides, allowing it to interfere with viral replication processes.[2][20]

Core Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity, all described protocols are designed as self-validating systems, incorporating appropriate controls and standards. The causality behind experimental choices, such as media selection and incubation times, is based on established microbiological and cell culture standards to ensure reproducibility.

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, representing the lowest concentration that prevents visible microbial growth.

-

Preparation of Inoculum:

-

Culture the fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.

-

Harvest fungal colonies and suspend them in sterile saline (0.85% NaCl).

-

Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

Further dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

-

Compound Preparation and Serial Dilution:

-

Prepare a stock solution of the brominated triazole ester in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium to achieve a range of desired concentrations (e.g., 64 to 0.125 µg/mL).

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well containing the diluted compound.

-

Include a positive control (fungal inoculum without compound) and a negative control (medium only). A standard drug control (e.g., fluconazole) must be run in parallel.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Endpoint Determination:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

-

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the brominated triazole ester in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with DMSO, concentration matched to the highest test compound concentration) and an untreated control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

-

Structure-Activity Relationship (SAR) and Future Directions

Systematic analysis of biological data reveals critical structure-activity relationships (SARs) that guide future drug design. For brominated triazoles, key insights include:

-

Position of Bromine: The location of the bromine atom on the aromatic rings significantly impacts activity. Halogen substitution is often crucial for potent activity.[12][16]

-

Nature of the Ester: The alkyl or aryl group of the ester moiety can be modified to tune lipophilicity and solubility, affecting cell permeability and in vivo efficacy.

-

Substituents on the Triazole Core: Other substitutions on the triazole or associated phenyl rings can influence the binding mode and potency.

Caption: Key molecular features influencing the biological activity of brominated triazole esters.

The promising, broad-spectrum activity of brominated triazole esters validates them as a high-potential scaffold for further development. Future research should focus on the synthesis of more extensive and diverse libraries to build comprehensive SAR models. Lead compounds identified through in vitro screening warrant progression into in vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.[10][21] Furthermore, exploring their potential against other therapeutic targets, such as parasitic diseases and neurodegenerative disorders, could unveil new applications for this versatile chemical class.

References

- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 3. rroij.com [rroij.com]

- 4. chemijournal.com [chemijournal.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and evaluation of benzodioxole and bromofuran tethered 1,2,4-triazole hybrids as potential anti breast cancer agents with computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]

- 20. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and in vitro and in vivo structure-activity relationships of novel antifungal triazoles for dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility of Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate

This compound is a substituted triazole with the molecular formula C₅H₆BrN₃O₂ and a molecular weight of approximately 220.02 g/mol .[1][2] It typically presents as a pale-yellow to yellow-brown solid or liquid. The structure, featuring a triazole ring, a bromine atom, and an ethyl carboxylate group, imparts a unique combination of polarity and hydrogen bonding capabilities that govern its interactions with various solvents. The triazole moiety is known to participate in hydrogen bonding, which can influence its solubility in both protic and aprotic solvents.[3] The presence of the ethyl ester group adds a degree of lipophilicity. This compound and its derivatives are recognized for their potential antimicrobial, antifungal, and anticancer properties, making them valuable scaffolds in drug discovery programs.[1]

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. The extent to which a compound like this compound dissolves in a particular organic solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. Key factors influencing solubility include:

-

Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents, characterized by a significant dipole moment, are more likely to dissolve polar solutes.[4]

-

Hydrogen Bonding: The ability of the solute and solvent to form hydrogen bonds is a critical factor.[4] The nitrogen atoms in the triazole ring of the target compound can act as hydrogen bond acceptors, while the N-H proton can act as a donor, suggesting potential solubility in solvents capable of hydrogen bonding.[3]

-

Molecular Size and Shape: The size and shape of the solute molecule can affect how easily it can be accommodated within the solvent lattice.

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[3] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to break the solute-solute and solvent-solvent interactions.

Based on the structure of this compound, it is anticipated to exhibit moderate to good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in lower alcohols such as methanol and ethanol, which can engage in hydrogen bonding. Its solubility is expected to be lower in non-polar solvents like hexanes and toluene.

Experimental Determination of Solubility

The "shake-flask" method is a widely accepted and accurate technique for determining the equilibrium solubility of a compound.[4][5] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (purity ≥ 98%)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, acetonitrile, DMSO, DMF, toluene, hexanes) of analytical grade or higher.

-

Scintillation vials or other suitable sealed containers.

-

A temperature-controlled orbital shaker or rotator.

-

Syringe filters (e.g., 0.22 µm PTFE) to remove undissolved solid.

-

An analytical balance.

-

A calibrated positive displacement pipette.

-

A high-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration determination.

Step-by-Step Experimental Protocol

-

Preparation of Stock Solution for Calibration: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

-

Calibration Curve Generation: Prepare a series of dilutions from the stock solution to create calibration standards. Analyze these standards using the chosen analytical method (e.g., HPLC) to construct a calibration curve of response versus concentration.

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.[5]

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.[5]

-

Sample Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully draw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

Sample Analysis: Dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve. Analyze the diluted sample using the same analytical method used for the calibration standards.

-

Concentration Calculation: Using the calibration curve, determine the concentration of this compound in the diluted sample. Back-calculate to determine the concentration in the original saturated solution.

Visualizing the Workflow

Figure 1. A flowchart illustrating the key steps in the experimental determination of solubility using the shake-flask method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents. A tabular format is highly recommended for this purpose.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Value] | [Calculated Value] |

| N,N-Dimethylformamide (DMF) | 36.7 | [Experimental Value] | [Calculated Value] |

| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |

| Ethanol | 24.6 | [Experimental Value] | [Calculated Value] |

| Acetone | 20.7 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 6.0 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 9.1 | [Experimental Value] | [Calculated Value] |

| Chloroform | 4.8 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |

| Hexanes | 1.9 | [Experimental Value] | [Calculated Value] |

Note: The values in this table are placeholders and must be determined experimentally.